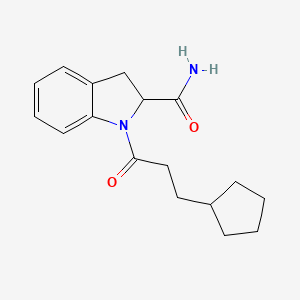

1-(3-Cyclopentylpropanoyl)indoline-2-carboxamide

Description

1-(3-Cyclopentylpropanoyl)indoline-2-carboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities. This compound features an indoline core, which is a hydrogenated form of indole, and is functionalized with a cyclopentylpropanoyl group and a carboxamide group. These structural features contribute to its unique chemical and biological properties.

Properties

IUPAC Name |

1-(3-cyclopentylpropanoyl)-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c18-17(21)15-11-13-7-3-4-8-14(13)19(15)16(20)10-9-12-5-1-2-6-12/h3-4,7-8,12,15H,1-2,5-6,9-11H2,(H2,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPCJOYPFXVPPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(=O)N2C(CC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyclopentylpropanoyl)indoline-2-carboxamide typically involves the following steps:

Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole using suitable reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

Introduction of the Cyclopentylpropanoyl Group: This step involves the acylation of the indoline core with cyclopentylpropanoyl chloride in the presence of a base such as triethylamine (TEA) or pyridine.

Formation of the Carboxamide Group: The final step involves the reaction of the acylated indoline with an appropriate amine to form the carboxamide group. This can be achieved using reagents like carbodiimides (e.g., EDCI) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyclopentylpropanoyl)indoline-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The indoline core can be oxidized to form indole derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form more saturated derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base.

Major Products Formed

Oxidation: Indole derivatives with various functional groups.

Reduction: Saturated indoline derivatives.

Substitution: Substituted carboxamide derivatives.

Scientific Research Applications

1-(3-Cyclopentylpropanoyl)indoline-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Cyclopentylpropanoyl)indoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide group can form hydrogen bonds with the active sites of enzymes, inhibiting their activity. The cyclopentylpropanoyl group may enhance the compound’s binding affinity and selectivity towards its targets. The indoline core can interact with aromatic residues in the binding site, further stabilizing the compound-target complex.

Comparison with Similar Compounds

1-(3-Cyclopentylpropanoyl)indoline-2-carboxamide can be compared with other indole derivatives, such as:

Indole-3-carboxamide: Similar in structure but lacks the cyclopentylpropanoyl group, which may result in different biological activities.

Indoline-2-carboxamide: Similar in structure but lacks the cyclopentylpropanoyl group, affecting its binding affinity and selectivity.

Cyclopentylpropanoyl-indole: Similar in structure but lacks the carboxamide group, which may influence its interaction with molecular targets.

The uniqueness of this compound lies in the combination of the cyclopentylpropanoyl and carboxamide groups, which contribute to its distinct chemical and biological properties.

Biological Activity

1-(3-Cyclopentylpropanoyl)indoline-2-carboxamide, also referred to as AGHI, is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.

Target of Action

The primary target of this compound is the mycobacterial membrane protein large 3 transporter (MmpL3) . This protein plays a crucial role in the biosynthesis of the cell wall in Mycobacterium tuberculosis, making it a vital target for antitubercular agents.

Mode of Action

The compound's carboxamide group facilitates the formation of hydrogen bonds with various enzymes and proteins, leading to inhibition of their activity. This interaction is particularly significant in disrupting the cell wall biosynthesis pathway in Mycobacterium tuberculosis.

Biochemical Pathways

The inhibition of MmpL3 by this compound results in potent antitubercular activity, with a minimum inhibitory concentration (MIC) reported at 0.32 μM against the drug-sensitive Mycobacterium tuberculosis H37Rv strain.

Biological Activities

This compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, particularly those resistant to conventional treatments.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation, although specific IC50 values for various cancer types are still under investigation .

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, contributing to its potential therapeutic applications in inflammatory diseases.

Antitubercular Activity

In a study focusing on indole derivatives, this compound was highlighted for its significant antitubercular activity. The study demonstrated that compounds with similar structural motifs could effectively inhibit the growth of Mycobacterium tuberculosis, reinforcing the importance of chemical structure in biological activity .

Antitumor Evaluation

A comparative analysis involving various indole derivatives indicated that this compound could serve as a potential lead compound for developing new anticancer agents. In vitro assays showed promising results against pediatric glioblastoma KNS42 cells, with IC50 values suggesting effective inhibition of cell viability and proliferation .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Cyclopentylpropanoyl)indoline-2-carboxamide, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via acylation of indoline-2-carboxamide using 3-cyclopentylpropanoyl chloride under basic conditions (e.g., triethylamine in dry THF). Key steps include refluxing at 60–80°C for 6–8 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization requires strict anhydrous conditions and stoichiometric control of the acylating agent . For derivatives, analogous methods involve condensation reactions with acetic acid/sodium acetate reflux systems, as seen in related indole-2-carboxamide syntheses .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : Use - and -NMR in deuterated DMSO to confirm the indoline ring structure and cyclopentylpropanoyl substitution. Compare chemical shifts with computational predictions (e.g., DFT calculations).

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation ( calculated for : 298.1685).

- Chromatography : HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95%). Monitor for byproducts like unreacted indoline-2-carboxamide .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use EN 166-certified face shields during bulk handling .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of aerosols.

- Spill Management : Neutralize acidic byproducts with sodium bicarbonate and adsorb solids with vermiculite .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different experimental models?

- Methodological Answer :

- Assay Standardization : Replicate studies using identical cell lines (e.g., HepG2 vs. MCF-7) and culture conditions (serum concentration, passage number).

- Dose-Response Analysis : Perform IC determinations with at least six concentrations (1 nM–100 µM) to account for potency variability.

- Data Normalization : Use reference compounds (e.g., doxorubicin) as internal controls. Statistical tools like ANOVA can identify significant outliers .

Q. What methodological approaches are suitable for investigating the metabolic stability and in vivo pharmacokinetics of this compound?

- Methodological Answer :

- Metabolic Stability : Incubate the compound with liver microsomes (human/rat) at 37°C. Monitor degradation via LC-MS/MS over 60 minutes. Calculate half-life () using nonlinear regression.

- Pharmacokinetics : Administer a single IV/oral dose (5 mg/kg) in rodent models. Collect plasma samples at 0, 1, 3, 6, and 24 hours. Quantify compound levels using a validated LC-MS method with deuterated internal standards .

Q. What strategies can be employed to elucidate the structure-activity relationships (SAR) of this compound derivatives for target specificity enhancement?

- Methodological Answer :

- Derivative Synthesis : Modify the cyclopentyl group (e.g., cyclohexyl, aryl substituents) and indoline ring (e.g., halogenation at position 5). Use parallel synthesis for efficiency.

- Biological Screening : Test derivatives against a panel of kinases or GPCRs via competitive binding assays.

- Computational Modeling : Perform molecular docking (AutoDock Vina) against crystallized targets (e.g., EGFR kinase PDB:1M17). Prioritize derivatives with improved binding energy (<−8 kcal/mol) .

Notes on Data Gaps and Contradictions

- Physicochemical Properties : No data on melting point, solubility, or stability under UV light are available for the compound. Accelerated stability studies (40°C/75% RH for 6 months) are recommended to fill these gaps .

- Toxicology : While acute toxicity data are lacking, preliminary assays (e.g., zebrafish embryo toxicity) can provide early safety insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.